Methyl-D3 P-toluenesulfonate
CAS No.: 7575-93-1
Cat. No.: VC21184060
Molecular Formula: C8H10O3S
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7575-93-1 |
---|---|
Molecular Formula | C8H10O3S |
Molecular Weight | 189.25 g/mol |
IUPAC Name | trideuteriomethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3 |
Standard InChI Key | VUQUOGPMUUJORT-BMSJAHLVSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC |
Introduction
Chemical Identity and Structure
Methyl-D3 P-Toluenesulfonate (trideuteriomethyl 4-methylbenzenesulfonate) is characterized by its deuterated methyl group attached to a toluenesulfonate moiety. The compound possesses a distinct chemical structure that contributes to its utility in various applications.
Basic Identifiers
The compound is formally identified through several key parameters:
Parameter | Information |
---|---|
CAS Number | 7575-93-1 |
EINECS | 604-604-1 |
Molecular Formula | C₈H₇D₃O₃S |
Alternate Formula | CH₃C₆H₄SO₃CD₃ |
Molecular Weight | 189.25 g/mol |
Accurate Mass | 189.054 |
Unlabelled CAS Number | 80-48-8 |
Chemical Structure
Methyl-D3 P-Toluenesulfonate consists of a p-toluenesulfonic acid backbone esterified with a deuterated methyl group. The compound features:
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A benzene ring with a methyl substituent at the para position
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A sulfonate group attached to the benzene ring
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A deuterated methyl group (CD₃) connected to the sulfonate oxygen
The structural representation can be described using various chemical notations:
Notation Type | Representation |
---|---|
SMILES | [2H]C([2H])([2H])OS(=O)(=O)c1ccc(C)cc1 |
InChI | InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3 |
IUPAC Name | Trideuteriomethyl 4-methylbenzenesulfonate |
Physical and Chemical Properties
Methyl-D3 P-Toluenesulfonate exhibits specific physical and chemical characteristics that are relevant to its handling, storage, and application in research and industrial settings.
Physical Properties
The compound exists as a white solid at standard conditions with the following physical parameters:
Property | Value |
---|---|
Physical State | White Solid |
Boiling Point | 82-84°C (at 0.001 Torr) |
Storage Temperature | +4°C recommended |
Shipping Temperature | Room Temperature |
Purity (commercial) | >95% (HPLC) to 99 atom % D |
Chemical Reactivity
Methyl-D3 P-Toluenesulfonate functions as a methylating agent, with the deuterium labeling providing a traceable marker for reaction mechanisms. Its chemical behavior is comparable to its non-deuterated analog, with the sulfonate group serving as an excellent leaving group in nucleophilic substitution reactions .
Synthesis and Preparation Methods
The preparation of Methyl-D3 P-Toluenesulfonate typically involves the reaction of deuterated methanol with p-toluenesulfonyl chloride under basic conditions.
Standard Synthetic Route
The most common preparation method involves:
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Reacting deuterated methanol (CD₃OH) with p-toluenesulfonyl chloride
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Conducting the reaction under basic conditions (typically using sodium hydroxide)
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Performing the synthesis in an inert solvent system, often consisting of water, tetrahydrofuran, or a mixture thereof
The general reaction can be represented as:
CD₃OH + p-TsCl + NaOH → CD₃OTs + NaCl + H₂O
Alternative Synthesis Approaches
Alternative synthetic routes have been documented in patent literature, particularly for applications requiring high isotopic purity. These methods may involve different starting materials or reaction conditions to achieve specific deuteration patterns .
Applications and Uses
Methyl-D3 P-Toluenesulfonate serves various functions in research and industrial applications, particularly where isotopic labeling provides analytical advantages.
Laboratory and Research Applications
The compound finds significant use in several research contexts:
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NMR Spectroscopy Studies: The deuterium labeling provides distinctive spectroscopic properties useful for tracking reaction mechanisms and pathways
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Isotopic Labeling: As a deuterium-containing reagent, it enables the preparation of labeled compounds for metabolism studies, pharmacokinetic investigations, and other biomedical research applications
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Synthetic Chemistry: Functions as a versatile methylating agent in organic synthesis, particularly where tracking the fate of the methyl group is important
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, Methyl-D3 P-Toluenesulfonate has demonstrated specific applications:
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Antimalarial Research: Used in the preparation of rhodacyanine dyes with antimalarial properties
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Deuterated Pharmaceutical Intermediates: Serves as a reagent for introducing deuterated methyl groups into pharmaceutical compounds, potentially altering their pharmacokinetic properties
Preparation of Labeled Compounds
The compound plays a crucial role in synthesizing various deuterium-labeled molecules:
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Deuterated Methylamine: Serves as an intermediate in the preparation of methyl-d3-amine and its salts, which have applications in the synthesis of more complex labeled compounds
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S-Adenosyl-L-methionine-d3: Used in the preparation of labeled SAM derivatives for biochemical studies
Hazard Type | Classification |
---|---|
GHS Symbol | GHS05 |
Signal Word | Danger |
Hazard Statements | H314 (Causes severe skin burns and eye damage) |
Precautionary Statements | P260-P280-P305+P351+P338 |
Supplier Specifications | Typical Range |
---|---|
Purity | 95% to 99 atom % D |
Format | Neat |
Package Sizes | 1g to 500g |
Price Range | €37.00 to €2,228.00 (depending on quantity and purity) |
Delivery Timeframe | 2-8 weeks (as of 2025) |
Market Applications
The compound serves distinct market segments:
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Research Chemicals: Primary market as a specialized reagent for academic and industrial research
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Pharmaceutical Intermediates: Growing application in the synthesis of deuterated drug candidates
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Analytical Standards: Used as reference materials in various analytical techniques
Analytical Characterization
Methyl-D3 P-Toluenesulfonate can be characterized and identified using various analytical techniques.
Spectroscopic Properties
The compound exhibits distinctive spectroscopic characteristics:
Mass Spectrometry
In mass spectrometry analysis, key fragment ions are observed at:
m/z | Relative Intensity |
---|---|
155.0160 | 999/387 |
187.0423 | 999/393 |
109.0645 | 13/250 |
91.0542 | 88 |
These fragmentation patterns help confirm the identity and purity of the compound .
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